molecular formula C7H6BrF2NO B13561170 1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol

1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol

Cat. No.: B13561170
M. Wt: 238.03 g/mol
InChI Key: FLHZRBHHEKRYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol is a chemical compound with the molecular formula C7H6BrF2NO It is a derivative of pyridine, characterized by the presence of a bromine atom at the 6th position of the pyridine ring and two fluorine atoms attached to the ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol typically involves the bromination of pyridine derivatives followed by the introduction of the difluoroethanol group. One common method includes the reaction of 6-bromopyridine with difluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol or methanol).

Major Products Formed:

    Oxidation: Formation of 1-(6-bromopyridin-3-yl)-2,2-difluoroethanone.

    Reduction: Formation of 1-(6-bromopyridin-3-yl)-2,2-difluoroethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(6-Bromopyridin-3-yl)ethan-1-ol: Similar structure but lacks the difluoroethanol group.

    1-(6-Bromopyridin-3-yl)ethan-1-one: Contains a ketone group instead of the hydroxyl group.

    1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol: Similar structure but with three fluorine atoms instead of two.

Uniqueness: 1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol is unique due to the presence of both bromine and difluoroethanol groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications, offering advantages such as enhanced reactivity, stability, and potential biological activity.

Properties

Molecular Formula

C7H6BrF2NO

Molecular Weight

238.03 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)-2,2-difluoroethanol

InChI

InChI=1S/C7H6BrF2NO/c8-5-2-1-4(3-11-5)6(12)7(9)10/h1-3,6-7,12H

InChI Key

FLHZRBHHEKRYSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(C(F)F)O)Br

Origin of Product

United States

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